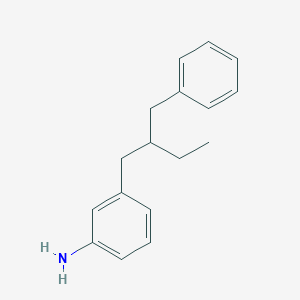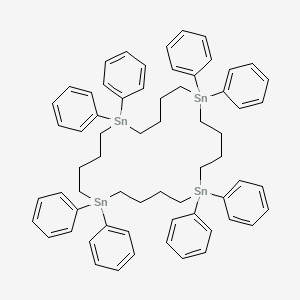
1,1,6,6,11,11,16,16-Octaphenyl-1,6,11,16-tetrastannacycloicosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,6,6,11,11,16,16-Octaphenyl-1,6,11,16-tetrastannacycloicosane: is a complex organotin compound with the molecular formula C64H72Sn4 This compound is characterized by its unique structure, which includes four tin atoms and multiple phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,6,6,11,11,16,16-Octaphenyl-1,6,11,16-tetrastannacycloicosane typically involves the reaction of organotin precursors with phenyl-containing reagents under controlled conditions. One common method involves the use of tetraphenyltin as a starting material, which undergoes a series of substitution reactions to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,6,6,11,11,16,16-Octaphenyl-1,6,11,16-tetrastannacycloicosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Various halides or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides , while substitution reactions can produce a variety of organotin derivatives .
Wissenschaftliche Forschungsanwendungen
1,1,6,6,11,11,16,16-Octaphenyl-1,6,11,16-tetrastannacycloicosane has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique properties.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Potential use in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1,6,6,11,11,16,16-Octaphenyl-1,6,11,16-tetrastannacycloicosane involves its interaction with molecular targets through its tin atoms and phenyl groups. These interactions can lead to the formation of coordination complexes and catalytic intermediates , which facilitate various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenyltin: A simpler organotin compound with four phenyl groups attached to a single tin atom.
Hexaphenylditin: Contains two tin atoms and six phenyl groups, offering different reactivity and applications.
Octaphenyltetrasilane: Similar structure but with silicon atoms instead of tin, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
83802-01-1 |
|---|---|
Molekularformel |
C64H72Sn4 |
Molekulargewicht |
1316.1 g/mol |
IUPAC-Name |
1,1,6,6,11,11,16,16-octakis-phenyl-1,6,11,16-tetrastannacycloicosane |
InChI |
InChI=1S/8C6H5.4C4H8.4Sn/c8*1-2-4-6-5-3-1;4*1-3-4-2;;;;/h8*1-5H;4*1-4H2;;;; |
InChI-Schlüssel |
WSTTWOSDFWCLQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[Sn](CCCC[Sn](CCCC[Sn](CCCC[Sn](C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


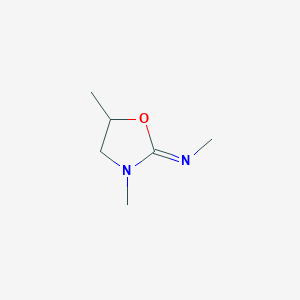
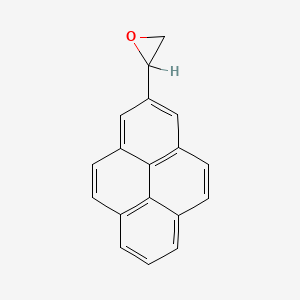
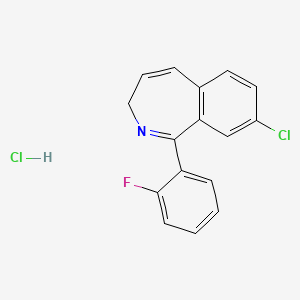
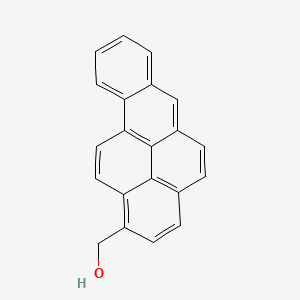
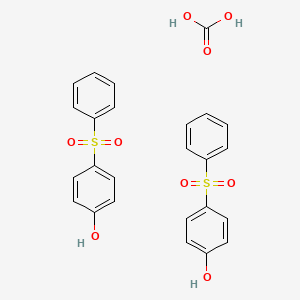
![N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine](/img/structure/B14414414.png)
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
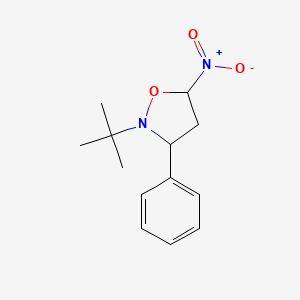
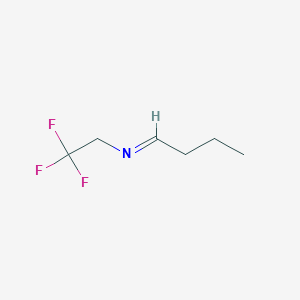
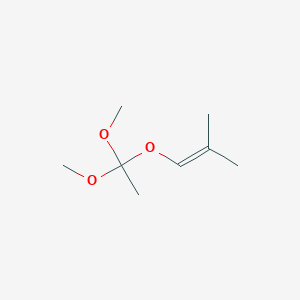
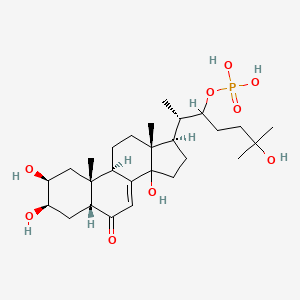
![2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine](/img/structure/B14414459.png)
